molecular formula C21H23N5O B2614636 N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-1-yl)picolinamide CAS No. 1421483-49-9

N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-1-yl)picolinamide

Cat. No. B2614636
CAS RN: 1421483-49-9
M. Wt: 361.449
InChI Key: IOMHNTVNWKELOT-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-1-yl)picolinamide, also known as P7C3, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications in the treatment of neurodegenerative disorders. P7C3 has been shown to have neuroprotective effects and has been studied extensively for its potential in treating conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).

Scientific Research Applications

Synthesis Methodologies

  • The synthesis and characterisation of compounds derived from related structures demonstrate the importance of specific methodologies in creating compounds with potential antibacterial activity. Techniques like crystallography and spectroscopic analysis are critical for understanding the structure and properties of these compounds (Farook Adam et al., 2016).

Anticancer Activity

  • Research on Pt(II) pyridinium amidate (PYA) complexes, which are structurally related to the compound , reports their preparation and in vitro anticancer activity studies. These findings underscore the potential of similar compounds in cancer therapy through cytotoxic effects in various carcinoma cell lines (C. Muller et al., 2016).

Catalyst Efficiency

  • The efficiency of catalysts for water oxidation and NAD+/NADH transformations is highlighted in studies involving complexes related to N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-1-yl)picolinamide. Such catalysts are essential for reactions that mimic natural photosynthesis, presenting opportunities for renewable energy applications (Alberto Bucci et al., 2017).

Antimicrobial Properties

  • The synthesis of pyrazolo [1, 5-a] pyridine derivatives and their antimicrobial activities demonstrate the broader applicability of structurally similar compounds in developing new antimicrobials. Such research is crucial for addressing the growing concern of antibiotic resistance (S. Suzue et al., 1973).

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-pyrazol-1-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c27-21(20-15-19(7-11-22-20)26-12-4-10-23-26)24-18-8-13-25(14-9-18)16-17-5-2-1-3-6-17/h1-7,10-12,15,18H,8-9,13-14,16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMHNTVNWKELOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=NC=CC(=C2)N3C=CC=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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